molecular formula C15H14FN3S B11746036 [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine

[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11746036
M. Wt: 287.4 g/mol
InChI Key: SBQRRHURLQIZCO-UHFFFAOYSA-N
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Description

[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of fluorothiophene and phenylpyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combination of fluorothiophene and phenylpyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14FN3S

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(2-phenylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H14FN3S/c16-15-7-6-14(20-15)11-17-10-13-8-9-18-19(13)12-4-2-1-3-5-12/h1-9,17H,10-11H2

InChI Key

SBQRRHURLQIZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CNCC3=CC=C(S3)F

Origin of Product

United States

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